
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride, also known as Pocapavir, is a small molecule antiviral drug that has been developed to treat infections caused by enteroviruses. Enteroviruses are a group of viruses that can cause a wide range of illnesses, including the common cold, hand, foot, and mouth disease, and meningitis. Pocapavir has been shown to be effective against a number of enteroviruses, including the poliovirus, coxsackievirus, and enterovirus 71.
作用機序
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride works by binding to a specific site on the viral capsid, which is the outer shell of the virus. This binding prevents the virus from attaching to and entering host cells, thereby preventing infection. This compound has been shown to be effective against a wide range of enteroviruses, including those that have evolved to evade other antiviral drugs.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in animal studies. It is well-tolerated and does not appear to have any significant adverse effects on normal cellular processes. This compound has also been shown to be effective in reducing viral load and improving clinical outcomes in patients with enterovirus infections.
実験室実験の利点と制限
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride has several advantages over other antiviral drugs, including its broad-spectrum activity against enteroviruses, its ability to prevent infection as well as treat established infections, and its low toxicity. However, this compound has some limitations, including its relatively high cost of production and the need for further clinical trials to establish its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on N-(2-pyridinylmethyl)cyclooctanamine hydrochloride. These include:
1. Further clinical trials to establish the safety and efficacy of this compound in humans, particularly in vulnerable populations such as infants and immunocompromised individuals.
2. Development of new formulations of this compound that can be administered orally or via inhalation, to increase its ease of use and accessibility.
3. Exploration of the potential use of this compound in combination with other antiviral drugs, to enhance its efficacy against enteroviruses.
4. Investigation of the potential use of this compound in the prevention and treatment of other viral infections, such as influenza and respiratory syncytial virus.
5. Further studies to elucidate the mechanism of action of this compound, to identify potential targets for the development of new antiviral drugs.
合成法
The synthesis of N-(2-pyridinylmethyl)cyclooctanamine hydrochloride involves a number of steps, starting with the reaction of 2-bromomethylpyridine with cyclooctanone to form N-(2-pyridinylmethyl)cyclooctanone. This intermediate is then reduced to N-(2-pyridinylmethyl)cyclooctanamine, which is then reacted with hydrochloric acid to form the hydrochloride salt of this compound.
科学的研究の応用
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride has been extensively studied for its antiviral properties, particularly against enteroviruses. In vitro studies have shown that this compound is effective against a number of enteroviruses, including those that are resistant to other antiviral drugs. In vivo studies in animal models have also demonstrated the efficacy of this compound in preventing and treating enterovirus infections.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclooctanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-2-4-8-13(9-5-3-1)16-12-14-10-6-7-11-15-14;/h6-7,10-11,13,16H,1-5,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPJMBEIALTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)
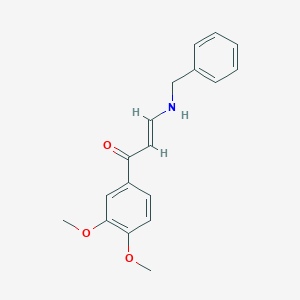
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)
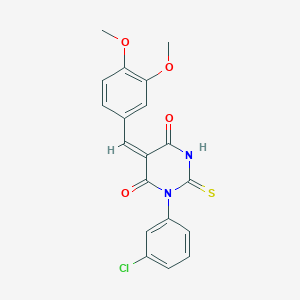
![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
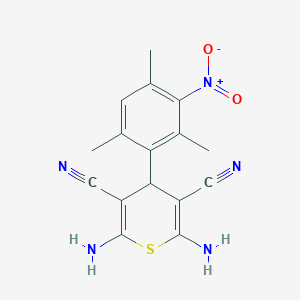
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)
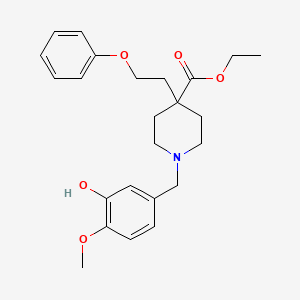
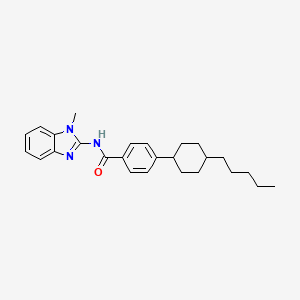
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)